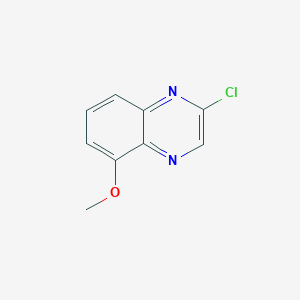

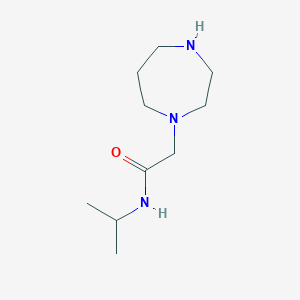

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide

Vue d'ensemble

Description

The compound 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide is a derivative of diazepane-acetamide, which is a class of compounds that have been studied for various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related diazepane-acetamide derivatives and their potential as therapeutic agents. For instance, diazepane-acetamide derivatives have been identified as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1, which is a potential target for treating metabolic syndrome .

Synthesis Analysis

The synthesis of diazepane-acetamide derivatives typically involves the formation of the diazepane ring followed by the introduction of the acetamide group. In the first paper, a series of N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl-[1,4]diazepan-1-yl)acetamides were synthesized and evaluated for their inotropic activity . The second paper describes the synthesis of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives from a key intermediate, 2-(1,4-Diazepan-1-yl)-N-phenylacetamide, using carbodiimide chemistry .

Molecular Structure Analysis

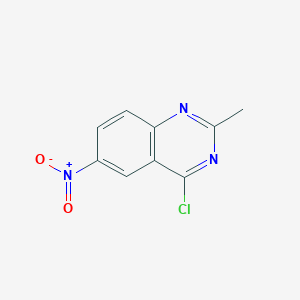

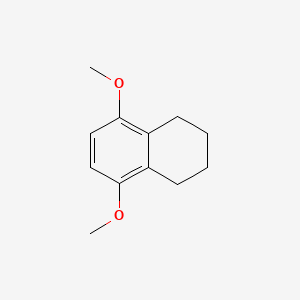

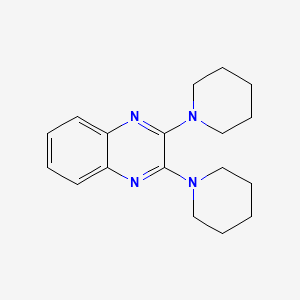

The molecular structure of diazepane-acetamide derivatives is characterized by the presence of a seven-membered diazepane ring attached to an acetamide moiety. The structural features of these compounds are typically confirmed using spectral data such as 1H NMR and mass spectrometry, as well as elemental analyses . The generic structure allows for a variety of modifications, which can be used to optimize the compound's properties for specific therapeutic targets .

Chemical Reactions Analysis

The chemical reactivity of diazepane-acetamide derivatives is influenced by the functional groups present in the molecule. The acetamide group, in particular, can participate in various chemical reactions, including coupling with carboxylic acids as seen in the synthesis of falcipain-2 inhibitors . The modifications on the diazepane ring can also affect the compound's reactivity and its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepane-acetamide derivatives, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are often optimized during the drug development process to improve the compound's efficacy and safety. The purity of the final compounds is typically confirmed by high-performance liquid chromatography (HPLC) . Further studies are needed to fully understand the properties of these compounds and their implications for drug development .

Applications De Recherche Scientifique

1. Asymmetric Synthesis

A study by Dekeukeleire et al. (2012) explored the asymmetric synthesis of chiral piperazine and 1,4-diazepane annulated β-lactams. These were transformed into methyl (R)-alkoxy-[(S)-1,4-diazepan-2-yl]acetates, showing the potential of 1,4-diazepane in asymmetric synthesis techniques Dekeukeleire et al., 2012.

2. Synthesis of Inotropic Agents

Ye et al. (2011) synthesized a series of N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)‐2‐(substitutedbenzyl‐[1,4]diazepan‐1‐yl)acetamides as potential inotropic agents, demonstrating the use of 1,4-diazepane in developing heart-related medications Ye et al., 2011.

3. Synthesis and Evaluation of Positive Inotropic Agents

Li et al. (2008) conducted a study to synthesize and evaluate 2‐(4‐(4‐substituted benzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides for their positive inotropic activities, suggesting the potential for 1,4-diazepane in cardiac therapeutic applications Li et al., 2008.

4. Inotropic Activity Evaluation

Jiang et al. (2010) described the synthesis and evaluation of 2‐(4‐substitutedbenzyl‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐phenyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, which were developed for potential inotropic effects, further emphasizing the role of 1,4-diazepane in cardiovascular research Jiang et al., 2010.

5. Exploration of 1,4-Diazepane Moieties in Inotropic Agents

Wu et al. (2012) synthesized N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides bearing piperazine and 1,4-diazepane moieties. They were screened for positive inotropic activity, highlighting the application of 1,4-diazepane in developing novel inotropic agents Wu et al., 2012.

Propriétés

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-9(2)12-10(14)8-13-6-3-4-11-5-7-13/h9,11H,3-8H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQJHHOKHWCKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70533512 | |

| Record name | 2-(1,4-Diazepan-1-yl)-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide | |

CAS RN |

87055-39-8 | |

| Record name | 2-(1,4-Diazepan-1-yl)-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70533512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B3033062.png)